

# Plasma Kallikrein Inhibitors: A Comparative Guide to Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                        |           |
|----------------------|------------------------|-----------|
| Compound Name:       | Plasma kallikrein-IN-1 |           |
| Cat. No.:            | B14918764              | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

The inhibition of plasma kallikrein (PKal) presents a promising therapeutic strategy for a range of conditions, primarily driven by its role in the inflammatory cascade and vascular permeability. This guide provides a comprehensive comparison of the performance of plasma kallikrein inhibitors, with a focus on their potential in combination with other therapies for Diabetic Macular Edema (DME) and Hereditary Angioedema (HAE). While direct clinical data on combination therapies are emerging, this document synthesizes preclinical and clinical findings to inform future research and development.

## **Executive Summary**

Plasma kallikrein is a serine protease that, upon activation, cleaves high-molecular-weight kininogen (HMWK) to release bradykinin, a potent vasodilator and mediator of inflammation and vascular leakage.[1] Inhibitors of plasma kallikrein, therefore, offer a targeted approach to mitigate these effects. The rationale for combination therapy stems from the multifactorial nature of diseases like DME, where both vascular endothelial growth factor (VEGF) and plasma kallikrein contribute to pathology.[2][3] In HAE, while monotherapy is the standard of care, combination approaches may hold potential for refractory patients. This guide will delve into the experimental data supporting these approaches.

## The Kallikrein-Kinin System and Therapeutic Intervention



The kallikrein-kinin system (KKS) is a complex cascade that intersects with the coagulation and complement systems. Activation of Factor XII triggers the conversion of prekallikrein to plasma kallikrein, initiating the production of bradykinin. Plasma kallikrein inhibitors act by blocking this enzymatic activity, thereby preventing the downstream effects of bradykinin.



Click to download full resolution via product page

**Diagram 1:** Kallikrein-Kinin System Signaling Pathway.



# Combination Therapy in Diabetic Macular Edema (DME)

Rationale: DME pathogenesis involves both VEGF-dependent and VEGF-independent pathways.[2] While anti-VEGF therapies are the standard of care, a significant number of patients show a suboptimal response.[4] Plasma kallikrein is upregulated in the vitreous of DME patients, often independently of VEGF levels, providing a strong rationale for combination therapy.[5][6]

## Preclinical Evidence: Plasma Kallikrein Inhibitors with Anti-VEGF

Preclinical studies in rodent models of diabetic retinopathy have demonstrated the efficacy of plasma kallikrein inhibitors in reducing retinal vascular permeability and inflammation.

Table 1: Preclinical Efficacy of Plasma Kallikrein Inhibitors in DME Models



| Compound                         | Animal Model                               | Key Findings                                                                                                                                                    | Reference |
|----------------------------------|--------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| THR-149                          | Streptozotocin-<br>induced diabetic<br>rat | Repeated intravitreal injections significantly reduced retinal thickening, inflammation (reduced immune cell numbers and IL-6 levels), and neuropil disruption. | [7]       |
| Oral PKal Inhibitor<br>(VE-3539) | Streptozotocin-<br>induced diabetic rat    | Oral administration significantly decreased retinal vascular permeability and mean circulation time.                                                            | [8]       |

| KVD001 | VEGF-induced retinal edema mouse model | Systemic and oral administration inhibited retinal vascular permeability. |[5] |

## Clinical Data: Plasma Kallikrein Inhibitors in DME

Clinical trials have evaluated plasma kallikrein inhibitors as monotherapy in DME patients, particularly those with a suboptimal response to anti-VEGF therapy.

Table 2: Clinical Trial Data for Plasma Kallikrein Inhibitors in DME



| Compound | Phase   | Patient<br>Population                                          | Key<br>Efficacy<br>Endpoints                                                                                                                                            | Safety                                                                                                          | Reference   |
|----------|---------|----------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------|-------------|
| THR-149  | Phase 1 | 12 subjects with center- involved DME, prior anti-VEGF therapy | Mean change from baseline in BCVA: +7.5 letters at Day 14, +6.4 letters at Month 3. Mean CST change: +30.0 µm at Month 3.                                               | Safe and well-tolerated. One case of mild anterior chamber inflammation deemed related to treatment/in jection. | [9][10][11] |
| KVD001   | Phase 2 | 129 patients with DME and suboptimal response to anti-VEGF     | Primary endpoint not met (change in BCVA vs. sham). 6µg dose showed a non- significant +2.6 letter difference vs. sham. Protective effect against vision loss observed. | Generally safe and well- tolerated with no drug- related serious adverse events.                                | [5]         |

| THR-149 | Phase 2 (KALAHARI) | 108 patients with DME | Top-line data anticipated in Q4 2023. Part A showed a mean BCVA gain of 6.1 letters at Month 3 in the high-dose group. | Favorable safety profile, no severe ocular adverse events or inflammation reported. |[12][13] |



BCVA: Best-Corrected Visual Acuity; CST: Central Subfield Thickness

# Combination Therapy in Hereditary Angioedema (HAE)

Rationale: HAE is a rare genetic disorder characterized by recurrent episodes of severe swelling. The underlying cause is a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH), leading to uncontrolled plasma kallikrein activity and excessive bradykinin production.[14] While several effective monotherapies exist, including plasma kallikrein inhibitors (lanadelumab, berotralstat), C1-INH replacement therapies, and a bradykinin B2 receptor antagonist (icatibant), there may be a role for combination therapy in patients with frequent breakthrough attacks or those who do not achieve complete disease control with a single agent.[15]

### **Preclinical and Clinical Evidence**

Direct preclinical or clinical studies evaluating the combination of a plasma kallikrein inhibitor with other HAE therapies are limited. However, the distinct mechanisms of action of available drugs suggest potential for additive or synergistic effects.

Table 3: Therapeutic Agents for HAE and Potential for Combination



| Therapeutic Class                                | Examples                       | Mechanism of<br>Action                                                                                     | Potential<br>Combination<br>Rationale with PKal<br>Inhibitor                   |
|--------------------------------------------------|--------------------------------|------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------|
| Plasma Kallikrein<br>Inhibitors                  | Lanadelumab,<br>Berotralstat   | Inhibit plasma<br>kallikrein, reducing<br>bradykinin<br>production.                                        | -                                                                              |
| C1 Esterase Inhibitor<br>(C1-INH)<br>Replacement | Berinert, Cinryze,<br>Ruconest | Replaces the deficient or dysfunctional C1-INH, regulating multiple pathways including the contact system. | May provide broader pathway control in patients with severe C1-INH deficiency. |

| Bradykinin B2 Receptor Antagonist | Icatibant | Blocks the binding of bradykinin to its receptor, preventing downstream signaling. | Offers a dual blockade of the pathway, potentially beneficial for acute attack management in patients on prophylactic PKal inhibition. |

Real-world evidence suggests that berotralstat has been used effectively in patients with HAE with normal C1-inhibitor levels, and in some cases, in combination with other medications like tranexamic acid, showing a reduction in attack rates.[16]

## **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of plasma kallikrein inhibitors.

## Streptozotocin-Induced Diabetic Retinopathy Model

This is a widely used rodent model to mimic the hyperglycemia and subsequent retinal pathologies seen in diabetic patients.[14]





Click to download full resolution via product page

Diagram 2: Experimental Workflow for Streptozotocin-Induced Diabetic Retinopathy.

## Retinal Vascular Permeability Assay (Evans Blue Method)

This technique quantifies the breakdown of the blood-retinal barrier by measuring the extravasation of Evans blue dye, which binds to albumin.[4][17][18]



#### **Protocol Steps:**

- Anesthetize the animal.
- Inject Evans blue dye (e.g., 45 mg/kg) intravenously.
- Allow the dye to circulate for a defined period (e.g., 120 minutes).
- Perfuse the animal with a buffer to remove intravascular dye.
- Enucleate the eyes and dissect the retinas.
- Extract the Evans blue dye from the retinal tissue using formamide.
- Quantify the dye concentration spectrophotometrically.
- Normalize the results to retinal dry weight and plasma dye concentration.

### **Plasma Kallikrein Activity Assay**

This assay measures the enzymatic activity of plasma kallikrein, often using a chromogenic substrate.[19][20]

#### **Protocol Steps:**

- Collect blood samples in citrate-containing tubes and prepare platelet-poor plasma.
- Incubate the plasma sample with a specific chromogenic substrate for plasma kallikrein (e.g., S-2302).
- The plasma kallikrein in the sample cleaves the substrate, releasing a colored product (pnitroaniline).
- Measure the rate of color development spectrophotometrically at 405 nm.
- The activity is proportional to the rate of absorbance change.

### Conclusion



The development of plasma kallikrein inhibitors has opened new avenues for the treatment of DME and HAE. In DME, the combination of plasma kallikrein inhibitors with anti-VEGF therapies holds significant promise for patients with suboptimal responses to current treatments. For HAE, while monotherapy remains the standard, the potential for combination approaches in specific patient populations warrants further investigation. The experimental data and protocols outlined in this guide provide a foundation for continued research and development in this exciting therapeutic area. As more clinical data becomes available, the role of plasma kallikrein inhibitors in combination therapies will be further elucidated, potentially leading to improved outcomes for patients with these debilitating conditions.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. diabetesjournals.org [diabetesjournals.org]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Targeting VEGF's Silent Partners in DME [reviewofophthalmology.com]
- 4. 2.6. Measurement of Retinal Vascular Permeability [bio-protocol.org]
- 5. Investigational plasma kallikrein inhibitors for the treatment of diabetic macular edema: an expert assessment PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasma Kallikrein Inhibition in Diabetic Macular Edema | Retinal Physician [retinalphysician.com]
- 7. Targeting Plasma Kallikrein With a Novel Bicyclic Peptide Inhibitor (THR-149) Reduces Retinal Thickening in a Diabetic Rat Model PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. tvst.arvojournals.org [tvst.arvojournals.org]
- 10. Phase 1 Dose-Escalation Study of Plasma Kallikrein Inhibitor THR-149 for the Treatment of Diabetic Macular Edema PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase 1 Dose-Escalation Study of Plasma Kallikrein Inhibitor THR-149 for the Treatment of Diabetic Macular Edema PMC [pmc.ncbi.nlm.nih.gov]



- 12. ophthalmologytimes.com [ophthalmologytimes.com]
- 13. Oxurion Announces New Data on THR-149 Phase 2 KALAHARI Clinical Trial in DME at the Angiogenesis 2022 Conference - Modern Optometry [modernod.com]
- 14. Streptozotocin-Induced Diabetic Retinopathy Experimentica [experimentica.com]
- 15. Clinical Review Berotralstat (Orladeyo) NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
- 17. Vascular Leakage in the Retina [bio-protocol.org]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
- 19. coachrom.com [coachrom.com]
- 20. diapharma.com [diapharma.com]
- To cite this document: BenchChem. [Plasma Kallikrein Inhibitors: A Comparative Guide to Combination Therapies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14918764#plasma-kallikrein-in-1-in-combination-with-other-therapies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com